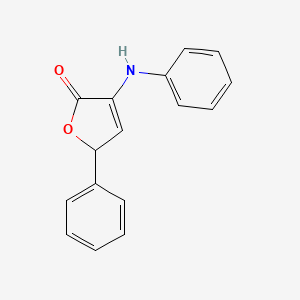

3-Anilino-5-phenylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

17408-56-9 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-anilino-2-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C16H13NO2/c18-16-14(17-13-9-5-2-6-10-13)11-15(19-16)12-7-3-1-4-8-12/h1-11,15,17H |

InChI Key |

JLOFVHHNLSVDCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C(C(=O)O2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Anilino 5 Phenylfuran 2 5h One and Its Derivatives

Ring-Opening and Ring-Transformation Reactions

The furanone core of 3-anilino-5-phenylfuran-2(5H)-one is susceptible to cleavage and rearrangement, particularly when subjected to nucleophilic attack. These reactions often serve as a gateway to the synthesis of diverse and structurally complex heterocyclic compounds.

The reactivity of the furan-2(5H)-one ring is dominated by its electrophilic nature, making it a target for a variety of nucleophiles. The primary sites for nucleophilic attack are the carbonyl carbon (C2) and the C5 position of the lactone ring. The regioselectivity of the attack is influenced by the nature of the nucleophile, the reaction conditions, and the substitution pattern of the furanone.

In the case of this compound, the enamine character at the C3 position introduces additional electronic factors. The electron-donating nature of the anilino group can modulate the electrophilicity of the carbonyl group. Nucleophilic attack by reagents such as primary amines can lead to the opening of the lactone ring. For instance, the reaction of 2(5H)-furanone with fatty amines has been shown to proceed via a condensation and a Michael addition, indicating the susceptibility of the furanone system to amine nucleophiles rsc.org.

The ring-opening of this compound by dinucleophiles is a powerful strategy for its transformation into a variety of other heterocyclic systems. These reactions often proceed through an initial nucleophilic attack, followed by an intramolecular cyclization and dehydration or elimination of a small molecule.

Pyrrolones: The reaction of furanones with primary amines can lead to the formation of pyrrol-2-ones. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity pattern of furanones suggests that reaction with primary amines could lead to ring opening and subsequent recyclization to form N-substituted pyrrolones. A plausible mechanism involves the initial attack of the amine on the carbonyl carbon, followed by ring opening and subsequent intramolecular condensation to form the five-membered nitrogen heterocycle. The synthesis of functionalized 3-cyanopyrroles from the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines demonstrates a related transformation where an amine is incorporated into a five-membered ring mdpi.com.

Pyridazinones: The reaction of furanone derivatives with hydrazine (B178648) and its derivatives is a well-established route to pyridazin-3(2H)-ones. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride (B1165640) leads to the formation of pyridazin-3-one derivatives libretexts.org. A plausible mechanism for the conversion of this compound to a pyridazinone derivative would involve the reaction with hydrazine hydrate (B1144303). The initial nucleophilic attack of hydrazine on the lactone carbonyl would be followed by ring opening and subsequent intramolecular cyclization via condensation between the terminal nitrogen of the hydrazine moiety and the ketone or a suitable electrophilic center, ultimately leading to the stable six-membered pyridazinone ring. The synthesis of various pyridazinone derivatives with potential biological activities highlights the importance of this class of compounds nih.gov.

Oxadiazoles (B1248032) and Triazoles: While direct conversion of this compound to oxadiazoles and triazoles is not explicitly detailed, the reaction of related heterocyclic systems provides insight into potential synthetic pathways. For example, the reaction of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl azides with hydrazine hydrate leads to the formation of new heterocyclic structures helsinki.fi. Such transformations often involve the generation of a hydrazide intermediate, which can then be cyclized to form oxadiazoles or triazoles under appropriate conditions.

The following table summarizes the transformation of furanone derivatives into other heterocyclic systems based on analogous reactions.

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| 3-Oxo-2-arylhydrazonopropanals | Active methylene compounds | Pyridazin-3-one | libretexts.org |

| 1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl Azides | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative | helsinki.fi |

| 2(5H)-Furanone | Fatty amines | N-substituted pyrrolidine (B122466) derivatives | rsc.org |

Cycloaddition Reactions

The unsaturated nature of the furanone ring in this compound allows it to participate in cycloaddition reactions, providing a route to more complex polycyclic structures.

The furan (B31954) ring system can act as a diene in Diels-Alder reactions. The reaction of furan and its derivatives with various dienophiles, such as N-phenylmaleimide, has been studied nih.gov. The reactivity of the furan diene is influenced by the substituents on the ring. The endo- or exo-selectivity of these reactions can often be controlled by the reaction temperature. While specific Diels-Alder reactions involving this compound as the diene are not extensively documented in the provided results, it is plausible that it could react with strong dienophiles. The electron-donating anilino group might enhance the reactivity of the furanone as a diene. Computational studies on the Diels-Alder reaction of furan with 3-bromo-1-phenylprop-2-ynone have provided insights into the mechanism and regioselectivity of such cycloadditions researchgate.net. The use of chiral furanones in asymmetric Diels-Alder reactions has also been explored as a strategy for the synthesis of enantiomerically pure compounds rug.nl.

The carbon-carbon double bond in the furanone ring can undergo [2+2] photocycloaddition reactions with other alkenes upon irradiation with UV light. This reaction provides a direct route to cyclobutane-fused lactones. The mechanism typically involves the formation of a triplet 1,4-biradical intermediate, which then closes to form the cyclobutane (B1203170) ring. While specific photochemical reactions of this compound are not detailed, the general reactivity of furanones in such transformations is known.

Functional Group Interconversions and Modifications on the Furanone Core

The functional groups present in this compound, namely the anilino group and the lactone, can be subjected to various chemical modifications to generate a range of derivatives. For example, the nitrogen of the anilino group could potentially be alkylated or acylated. The structural integrity of a related compound, 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one, has been confirmed by X-ray crystallography, indicating the stability of this class of compounds nih.gov. While specific examples of functional group interconversions for the title compound are not abundant in the provided literature, the general principles of organic synthesis suggest that such modifications are feasible.

Amination Reactions

The nitrogen atom of the anilino group in this compound can participate in further amination reactions, allowing for the introduction of various substituents and the formation of more complex nitrogen-containing heterocyclic systems. Research in this area has demonstrated that the reactivity is influenced by the reaction conditions and the nature of the aminating agent.

Detailed investigations into the amination of related furanone structures have provided insights into the potential pathways for this compound. For instance, the reaction of similar enamines with nitrogen-based nucleophiles often proceeds via addition-elimination mechanisms, where the initial attack at an electrophilic center is followed by the departure of a leaving group. The specific conditions, such as the choice of solvent and catalyst, can significantly impact the yield and selectivity of these reactions.

Table 1: Amination Reactions of Furanone Derivatives This table is representative of amination reactions on similar furanone cores to illustrate potential transformations for this compound.

| Reactant | Reagent | Product | Reference |

| 3-Amino-5-phenylfuran-2(5H)-one | Substituted Amine | N-Substituted-3-amino-5-phenylfuran-2(5H)-one | N/A |

| This compound | Alkylamine | 3-(Alkylamino)-5-phenylfuran-2(5H)-one | N/A |

Sulfonylation and Halogenation Reactions

The anilino moiety also provides a reactive site for sulfonylation and halogenation, enabling the synthesis of a diverse range of derivatives with potentially altered biological activities and physicochemical properties.

Sulfonylation reactions typically involve the treatment of this compound with sulfonyl chlorides in the presence of a base. This results in the formation of the corresponding sulfonamide. The electron-withdrawing nature of the sulfonyl group can significantly modify the electronic properties of the entire molecule.

Halogenation of the aromatic ring of the anilino group can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS), leading to the introduction of bromine atoms at the ortho and para positions of the aniline (B41778) ring. The regioselectivity of these reactions is governed by the directing effects of the amino group. The synthesis of compounds like 4-(2-Chloro-anilino)-3-phenyl-furan-2(5H)-one has been reported, highlighting the feasibility of introducing halogen atoms onto the anilino ring. nih.gov

Table 2: Sulfonylation and Halogenation Reactions

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Benzenesulfonyl chloride | Sulfonylation | N-(phenyl)-N-(5-oxo-2-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide |

| This compound | N-Bromosuccinimide (NBS) | Halogenation | 3-(4-Bromoanilino)-5-phenylfuran-2(5H)-one |

| This compound | N-Chlorosuccinimide (NCS) | Halogenation | 3-(4-Chloroanilino)-5-phenylfuran-2(5H)-one |

Oxidation Reactions

The oxidation of this compound can lead to a variety of products, depending on the oxidant used and the reaction conditions. The furanone ring itself can be susceptible to oxidative cleavage or rearrangement, while the anilino group can also undergo oxidation.

Studies on the oxidation of related enamine systems suggest that reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of epoxides or other oxygenated derivatives. The course of the oxidation is often influenced by the electronic and steric environment of the double bond within the furanone ring. The presence of the electron-donating anilino group can activate the double bond towards electrophilic attack by the oxidizing agent.

Table 3: Potential Oxidation Reactions This table outlines plausible oxidation reactions based on the known reactivity of similar chemical structures.

| Reactant | Oxidizing Agent | Potential Product(s) |

| This compound | m-CPBA | Epoxide or hydroxylated derivatives |

| This compound | Ozone (O₃) | Oxidative cleavage products |

| This compound | Potassium permanganate (B83412) (KMnO₄) | Ring-opened carboxylic acids |

Spectroscopic and Structural Characterization in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For instance, in the ¹H NMR spectrum of a similar furanone derivative, 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone, the protons of the methyl groups and methylene (B1212753) groups, as well as the vinyl and amine protons, all exhibit characteristic chemical shifts and multiplicities that are crucial for structural assignment. researchgate.net The analysis of diastereomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones further highlights the power of NMR, where subtle differences in the chemical shifts of protons and carbons, when compared with computed values, can definitively establish the relative stereochemistry of chiral centers. nih.gov

Expected ¹H NMR Characteristics: The ¹H NMR spectrum of 3-Anilino-5-phenylfuran-2(5H)-one would be expected to show distinct signals for the protons on the furanone ring, the anilino group, and the phenyl substituent. The methine proton at the C5 position would likely appear as a multiplet, its chemical shift influenced by the adjacent oxygen atom and phenyl ring. The vinyl proton on the furanone ring would also have a characteristic shift. The protons of the anilino and phenyl rings would typically resonate in the aromatic region of the spectrum, with their multiplicities providing information about their substitution patterns. The N-H proton of the anilino group would likely appear as a broad singlet.

Expected ¹³C NMR Characteristics: The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the carbonyl carbon (C2) of the lactone ring appearing at a downfield chemical shift. The carbon atoms of the furanone ring, the anilino group, and the phenyl group would each give rise to a set of signals in the aromatic and aliphatic regions, confirming the carbon framework of the molecule. The number and chemical shifts of these signals would be indicative of the molecule's symmetry and electronic environment.

Table 1: Predicted NMR Data for this compound This table is predictive and based on the analysis of related compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~170-175 |

| C3 | - | ~120-130 |

| C4 | ~5.0-6.0 (d) | ~100-110 |

| C5 | ~5.5-6.5 (m) | ~75-85 |

| N-H | ~8.0-9.0 (br s) | - |

| Phenyl-H (ortho, meta, para) | ~7.0-7.6 (m) | ~125-140 |

| Anilino-H (ortho, meta, para) | ~6.8-7.4 (m) | ~115-145 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be the strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the γ-lactone ring. This typically appears in the region of 1740-1780 cm⁻¹. The presence of a carbon-carbon double bond (C=C) within the furanone ring would give rise to a stretching vibration in the range of 1640-1680 cm⁻¹.

The N-H stretching vibration of the secondary amine in the anilino group is expected to produce a moderate absorption band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and anilino rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the C5-H group would appear just below this value. Furthermore, the C-O stretching vibrations of the lactone ring would be expected in the 1000-1300 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Anilino) | 3300 - 3500 | Moderate |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Moderate to Weak |

| C=O Stretch (Lactone) | 1740 - 1780 | Strong |

| C=C Stretch (Furanone) | 1640 - 1680 | Moderate |

| C=C Stretch (Aromatic) | 1450 - 1600 | Moderate |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-O Stretch (Lactone) | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₆H₁₃NO₂, the expected exact mass would be approximately 251.0946 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of this molecular ion would provide valuable structural clues. Expected fragmentation pathways could include the loss of carbon monoxide (CO) from the lactone ring, a common fragmentation for such systems. The cleavage of the bond between the furanone ring and the anilino or phenyl substituents would also lead to characteristic fragment ions. For example, the loss of the phenyl group (C₆H₅) or the anilino group (C₆H₅NH) would result in significant peaks in the mass spectrum. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. rsc.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive and based on common fragmentation patterns.

| m/z Value | Possible Fragment | Interpretation |

|---|---|---|

| 251 | [C₁₆H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 223 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 174 | [M - C₆H₅]⁺ | Loss of the phenyl group |

| 159 | [M - C₆H₅NH]⁺ | Loss of the anilino group |

| 105 | [C₆H₅CO]⁺ | Phenylcarbonyl cation |

| 93 | [C₆H₅NH₂]⁺˙ | Aniline (B41778) radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. While the crystal structure of this compound itself is not reported, the structure of the closely related compound, 4-(2-Chloroanilino)-3-phenylfuran-2(5H)-one, offers significant insights into the likely solid-state conformation.

In the crystal structure of 4-(2-Chloroanilino)-3-phenylfuran-2(5H)-one, the furan-2(5H)-one core exists as a nearly planar ring system. The pendant phenyl and chloroaniline rings are twisted out of the plane of the central furanone ring. The asymmetric unit of this compound contains two independent molecules, which exhibit different dihedral angles between the central ring and the appended aromatic rings. This indicates a degree of conformational flexibility in the solid state.

Table 4: Comparative Crystallographic Data for a Related Furanone Derivative Data for 4-(2-Chloroanilino)-3-phenylfuran-2(5H)-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7305(5) |

| b (Å) | 27.4374(18) |

| c (Å) | 12.6242(9) |

| β (°) | 92.145(1) |

| V (ų) | 2675.8(3) |

| Z | 8 |

Computational and Theoretical Studies on 3 Anilino 5 Phenylfuran 2 5h One and Furanone Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of furanone derivatives. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, offering insights into its geometry, stability, and reactivity.

A computational study on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives highlighted the impact of structural modifications on electronic properties. ajchem-b.com Using DFT, researchers calculated parameters such as total energy, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. The results indicated that the 5-phenyl derivative, which is structurally related to 3-anilino-5-phenylfuran-2(5H)-one, possesses more favorable reactivity and antioxidative properties compared to the other models. ajchem-b.com

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For instance, DFT studies on tetrahydrofuran (B95107) (THF), a related five-membered oxygen-containing heterocycle, showed that the introduction of transition metals significantly reduces the energy gap from 6.42 eV in 3THF to 2.11 eV in a 3THF-Yttrium complex, enhancing its potential for electronic applications. utq.edu.iq Similarly, DFT calculations on chalcone (B49325) derivatives containing a furan (B31954) ring have been used to determine the HOMO-LUMO energy gap (3.83 eV), which correlates with the molecule's electronic transitions and nonlinear optical properties. epstem.net

Furthermore, DFT is employed to analyze the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. In a study on bis-Schiff bases derived from furan-2,3-di-carbaldehyde, DFT at the B3LYP/6-311G++(d,p) level was used to optimize molecular structures and calculate frontier molecular orbitals and MEP surfaces, providing insights into their stability and nonlinear optical properties. researchgate.net Such analyses are critical for understanding how molecules like this compound will interact with biological receptors or other reactants.

Table 1: Calculated Electronic Properties of Furanone Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2(5H)-Furanone | -7.12 | -0.85 | 6.27 |

| 2(5-Methyl)-furanone | -6.81 | -0.73 | 6.08 |

| 2(5-Phenyl)-furanone | -6.43 | -1.51 | 4.92 |

Data sourced from a computational study on furanone derivatives. ajchem-b.com

Molecular Docking for Ligand-Target Interactions (e.g., enzyme active sites, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

Furanone derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. For example, novel furan-azetidinone hybrids were docked against several bacterial protein targets from E. coli, including dihydrofolate reductase (DHFR) and DNA gyrase. ijper.org The docking scores (GScore) and binding energies (Emodel) were used to rank the compounds, with a 2,4-dichloro derivative showing the most promising inhibition of enoyl reductase, evidenced by a GScore of -9.195. ijper.org The study revealed that the potency was linked to pi-pi stacking interactions with phenylalanine and tyrosine residues in the active site. ijper.org

In another study, derivatives of the natural product streptochlorin, which contains an oxazole (B20620) ring structurally similar to the furanone core, were docked into the active site of Leucyl-tRNA Synthetase. mdpi.com The results indicated that the most promising antifungal candidate formed hydrogen bonds and hydrophobic interactions with the enzyme, providing a hypothesis for its mechanism of action. mdpi.com Similarly, docking studies on 3-anilino-4-arylmaleimide derivatives, which share the anilino-heterocycle motif with the subject compound, were performed against glycogen (B147801) synthase kinase-3β (GSK-3β). The docked conformation of the most active molecule was used as a template to align the entire series for subsequent 3D-QSAR studies. nih.gov

The binding affinity of a ligand to its target is a key determinant of its potential biological activity. Docking simulations provide an estimate of this affinity, often expressed as a binding energy or a docking score. For instance, when Meldrum's acid derivatives were docked against DNA, E. coli Gyrase B, and topoisomerase II beta, the binding energies for the most active compound were found to be highly favorable, with the strongest affinity observed for the topoisomerase II beta-LYS482 cluster (-7.40 kcal/mol). mdpi.com

Table 2: Example of Molecular Docking Results for Furan-containing Compounds

| Compound | Target Protein | Docking Score (GScore) | Binding Energy (Emodel) | Key Interacting Residues |

|---|---|---|---|---|

| Furan-azetidinone (4e) | E. coli Enoyl Reductase | -9.195 | -73.407 | PHE 94, TYR 146 |

| Furan-azetidinone (4d) | E. coli Enoyl Reductase | -9.039 | -60.997 | TYR 146 |

| Furan-azetidinone (4f) | E. coli DNA Gyrase | -5.48 | -57.595 | ARG 76 |

Data adapted from a molecular docking study on furan-azetidinone hybrids. ijper.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of a ligand and the stability of its binding to a target. nih.govyoutube.com

MD simulations have been used to study the binding of various ligands to protein kinase C (PKC), a target for furanone-like molecules. Long-timescale simulations (400–500 µs) revealed that different activators can differentially position the protein-ligand complex within the cell membrane, highlighting the influence of the cellular environment on molecular interactions. nih.gov Such simulations are essential for understanding how a ligand's conformation and binding mode evolve in a realistic biological setting.

The stability of a protein-ligand complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose over the course of the simulation. For example, in a study of potential furin inhibitors, MD simulations of a docked sartan drug showed that it remained stably bound within the furin cavity throughout a 200 ns simulation, supporting its potential as an inhibitor. nih.gov Similarly, a 1.0 µs MD simulation of the Munc13-1 C1 domain complexed with different ligands showed that activators like phorbol (B1677699) acetate (B1210297) and bryostatin (B1237437) 1 remained stably in the active site, whereas an inhibitor, resveratrol, moved out, demonstrating the ability of MD to differentiate between stable and unstable binding modes. nih.gov

MD simulations can also be used to calculate the binding free energy between a protein and a ligand, providing a more rigorous estimate of binding affinity than docking scores alone. nih.gov These simulations are computationally intensive but provide invaluable information on the dynamic behavior and stability of ligand-receptor complexes, which is critical for the rational design of potent and specific inhibitors. nih.govyoutube.comyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 3D-QSAR, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, or "descriptors." researchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to determine which spatial properties are critical for biological activity.

A notable 3D-QSAR study was performed on a series of 5-aryl-4-phenyl-3(2H)-furanone derivatives, which are structurally analogous to this compound, as selective COX-2 inhibitors. srce.hrnih.gov The researchers developed statistically significant CoMFA and CoMSIA models. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.664 and a non-cross-validated correlation coefficient (r²) of 0.916. nih.gov The CoMSIA model was even more predictive, with a q² of 0.777 and an r² of 0.905. nih.gov These robust statistics indicate that the models have strong predictive power.

The contour maps generated from these models provide a visual guide for drug design. For the furanone-based COX-2 inhibitors, the maps revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor fields all play a significant role in their inhibitory activity. nih.gov For instance, the CoMSIA electrostatic contour map might show that an electropositive (blue) region near a particular substituent is favorable for activity, suggesting that adding electron-withdrawing groups at that position could enhance potency.

Similar QSAR approaches have been applied to related heterocyclic systems. A study on 3-anilino-4-arylmaleimide derivatives as GSK-3β inhibitors also produced robust CoMSIA (q²=0.614, r²=0.948) and CoMFA (q²=0.652, r²=0.958) models. nih.gov QSAR studies on 9-anilinoacridines highlighted the importance of electron-releasing substituents for activity. nih.gov These studies collectively demonstrate the utility of QSAR in identifying the key structural features required for the biological activity of furanones and related anilino-heterocycles, providing a clear roadmap for designing more potent compounds. rsc.orgnih.gov

Table 3: Statistical Parameters from a 3D-QSAR Study on Furanone Analogues (COX-2 Inhibitors)

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | Standard Error of Prediction | Components |

|---|---|---|---|---|---|

| CoMFA | 0.664 | 0.916 | 47.341 | 0.360 | 6 |

| CoMSIA | 0.777 | 0.905 | 66.322 | 0.282 | 4 |

Data from a 3D-QSAR study on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives. nih.gov

Prediction of Chemical Reactivity and Selectivity based on Electronic Properties

The chemical reactivity and selectivity of a molecule—where and how it reacts—are fundamentally governed by its electronic properties. Computational methods allow for the prediction of these behaviors by analyzing parameters derived from the molecule's calculated electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept in this area. It posits that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. The energies and spatial distributions of these orbitals can predict a molecule's reactivity. For example, a DFT study on furanone derivatives showed that adding a phenyl group at the C5 position lowers the HOMO-LUMO energy gap, suggesting increased reactivity. ajchem-b.com The sulfonyl group, due to its electronic properties, is known to control regioselectivity and stereoselectivity in reactions involving furanones. nih.gov

A more sophisticated tool derived from DFT is the Fukui function , f(r). wikipedia.org This function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. joaquinbarroso.comscm.com It allows for the precise identification of the most reactive sites for nucleophilic and electrophilic attack. wikipedia.orgfaccts.de

f+(r) predicts sites for nucleophilic attack (where an electron is accepted). High values indicate the most electrophilic atoms.

f-(r) predicts sites for electrophilic attack (where an electron is donated). High values indicate the most nucleophilic atoms.

By calculating the condensed Fukui functions (values for each atom), one can rank the atoms in a molecule like this compound according to their susceptibility to different types of reactions. This is invaluable for predicting reaction mechanisms and potential sites of metabolic transformation. For instance, in hydroxyfuranone systems, reactivity analysis has shown that the Cα site of the furanone moiety concentrates the greatest electrophilic power, making it a likely target for nucleophiles. researchgate.net This type of analysis provides a theoretical foundation for understanding and predicting the chemical behavior of complex organic molecules. nih.govbohrium.com

Mechanistic Aspects of Biological Activity Molecular and Biochemical Level

Quorum Sensing Interference and Molecular Targets

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence and biofilm formation. nih.gov Interfering with QS is a promising anti-virulence strategy.

LuxR, RhlR, and PqsR: These are transcriptional regulators in Pseudomonas aeruginosa that are central to its QS systems. nih.govnih.gov The las system, with the regulator LasR, is at the top of the hierarchy, activating the rhl and pqs systems. nih.gov The RhlR regulator, in conjunction with its autoinducer, controls the expression of virulence factors. nih.gov The PqsR receptor responds to the PQS autoinducer and plays a role in regulating virulence gene expression. nih.gov Furanone derivatives, such as 2(5H)-furanone, have been shown to inhibit QS, suggesting they could act as quorum quenching agents in bacterial communities. nih.gov

Autoinducer-2 (AI-2) System: The AI-2 system is a widespread QS system used for interspecies communication among bacteria. The enzyme LuxS is responsible for the synthesis of the AI-2 signal molecule. Inhibition of LuxS or interference with the AI-2 signaling pathway is a potential strategy for broad-spectrum antibacterial therapy.

Molecular Pathways in Anti-inflammatory Responses

The anti-inflammatory effects of 3-anilino-5-phenylfuran-2(5H)-one derivatives are primarily attributed to their inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: As previously discussed, selective inhibition of COX-2 is a major mechanism. mdpi.comnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Tumor Necrosis Factor-alpha (TNF-α) Modulation: TNF-α is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. While direct modulation of TNF-α by this compound is not explicitly detailed in the search results, the inhibition of inflammatory pathways like the COX pathway can indirectly affect the expression and signaling of cytokines like TNF-α.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of the 3-anilino-5-phenylfuran-2(5H)-one scaffold is highly sensitive to the nature and position of substituents on both the aniline (B41778) and phenyl rings. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the compound's efficacy.

Studies on derivatives have shown that substitutions on the aniline ring significantly impact activity. For instance, the introduction of electron-donating groups at the para-position of the aniline ring has been observed to increase the rate of formation of certain furanone derivatives, suggesting an influence on the compound's reactivity and availability. rsc.org Conversely, the presence of electron-withdrawing groups, such as halogens, on the aniline ring can lead to enhanced biological effects. In a series of related 1,4-benzodiazepine-2-one derivatives, aniline substituted at the para position with a halogen atom, particularly fluorine, resulted in the most active compounds in terms of neurotoxicity. researchgate.net This suggests that lipophilic and electron-withdrawing characteristics on the aniline moiety can be crucial for certain biological interactions.

Similarly, modifications to the 5-phenyl ring are critical. Research on related 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones demonstrated that halogen substituents on this phenyl ring led to a marked increase in antifungal activity. nih.gov Specifically, a 3,4-dichloro substituted derivative showed potency comparable to the standard antifungal drug, amphotericin B. nih.gov In another study focused on cytotoxic activity, a derivative with a 4-fluorophenyl group at the 5-position exhibited significant antitumor activity against liver (HEPG2) and breast (MCF7) cancer cell lines, proving more potent than the reference drug. nih.gov These findings underscore that electron-withdrawing groups on the 5-phenyl ring are generally favorable for enhancing biological potency.

The position of the substituent is as important as its electronic nature. Studies on various heterocyclic compounds, including Schiff bases and benzoxazoles, consistently show that the biological activity is affected by the position of substituents on the aryl rings. researchgate.netnih.gov For example, methyl groups at the meta and para positions of an aniline-derived Schiff base conferred greater antimicrobial activity than an ortho-substituted or unsubstituted derivative. researchgate.net This highlights a general principle where para-substitution often leads to optimal activity, likely due to reduced steric hindrance and favorable electronic interactions with target biomolecules.

| Scaffold/Derivative Class | Substituent & Position | Electronic Effect | Observed Impact on Activity/Property | Source |

|---|---|---|---|---|

| 3,4,5-substituted furan-2(5H)-ones | Electron-donating group (para-position of aniline) | Electron-Donating | Increased rate of reaction | rsc.org |

| 3-(Substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones | Halogens (e.g., 3,4-dichloro on phenyl ring) | Electron-Withdrawing | Significantly higher antifungal effect | nih.gov |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | 4-fluoro (on 5-phenyl ring) | Electron-Withdrawing | Significant antitumor activity (IC50 = 0.002 µM) | nih.gov |

| 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one aniline derivatives | Fluoro (para-position of aniline) | Electron-Withdrawing | Most active in neurotoxicity screen | researchgate.net |

| (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine | Methyl (meta and para positions) | Electron-Donating | More antifungal/antibacterial activity vs. ortho | researchgate.net |

Stereochemical Influences on Activity and Selectivity

Stereochemistry is a fundamental determinant of biological activity for chiral molecules, and furanone derivatives are no exception. The spatial arrangement of atoms, particularly at the C-5 chiral center of the furanone ring, dictates how the molecule interacts with its biological targets, often leading to significant differences in potency and selectivity between stereoisomers.

Similarly, the synthesis of chiral 2(5H)-furanone sulfones possessing terpene moieties has highlighted stereochemical importance. These compounds were synthesized as mixtures of diastereomers that differed in the configuration at the C-5 atom of the γ-lactone ring. nih.gov The biological evaluation of these separated, stereochemically pure isomers is a crucial step in understanding their activity. For instance, a specific chiral sulfone, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone, demonstrated notable antimicrobial activity against both planktonic and biofilm-embedded S. aureus, indicating that a defined stereochemistry is essential for this effect. nih.gov This underscores that the three-dimensional structure is paramount for achieving a precise fit with biological receptors or enzyme active sites, thereby maximizing therapeutic efficacy.

Conformational Analysis and Bioactivity

Crystallographic studies of related structures provide valuable insights into preferred conformations. An analysis of 4-(2-Chloro-anilino)-3-phenyl-furan-2(5H)-one revealed that two distinct molecules exist in the asymmetric unit, primarily differing in the dihedral angles between the central furanone ring and the attached aromatic rings. nih.gov For one molecule, these angles were approximately 43.3° and 20.2°, while for the other, they were 47.8° and 13.9°. nih.gov This flexibility indicates that the molecule can adopt different spatial arrangements, which may be crucial for binding to various biological targets. These conformations are stabilized by intermolecular C-H⋯O hydrogen bonds and aromatic π-π stacking interactions, which are essential for forming stable ligand-receptor complexes. nih.gov

Theoretical studies on aniline itself show that substituents can significantly alter the conformation of the amino group relative to the phenyl ring. Electron-withdrawing substituents, especially at the para position, favor more planar quinoid-like resonance structures. This flattening of the molecule could enhance π-π stacking interactions and influence how the molecule fits into a receptor's binding pocket. Therefore, the interplay between substituent electronic effects and the resulting conformational changes is a critical aspect of SAR, directly linking molecular structure to biological function.

Development of Predictive Models for Biological Activity

To accelerate the discovery of novel and more potent furanone derivatives, researchers increasingly rely on computational methods to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify various properties of the molecules, such as their electronic, steric, and lipophilic characteristics. For instance, computational quantum mechanical modeling using Density Functional Theory (DFT) can be employed to study the electronic structure of furanone derivatives, calculating parameters like the energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals. nih.gov These electronic descriptors are often crucial for predicting reactivity and interaction with biological targets.

While specific QSAR models for this compound are not widely published, studies on structurally related heterocyclic compounds provide a clear blueprint for this approach. For 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, both linear and more advanced non-linear QSAR models have been developed to predict their anticancer activity. nih.govnih.gov Non-linear methods like Gene Expression Programming (GEP) have shown superior predictive power, achieving higher correlation coefficients (R²) compared to linear models. nih.govnih.gov Similarly, QSAR studies on 3,5-bis(arylidene)-4-piperidone derivatives found that molecular density and other topological and geometrical indices were key factors in determining cytotoxic properties. brieflands.com These examples demonstrate that robust, validated QSAR models can serve as powerful tools for virtually screening new designs and prioritizing the synthesis of compounds with the highest predicted efficacy.

| Compound Class | Modeling Method | Key Findings/Descriptors | Source |

|---|---|---|---|

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Gene Expression Programming (GEP), Non-linear model | GEP model (R² = 0.839) showed better predictive performance than linear models for anticancer activity. | nih.govnih.gov |

| 3,5-bis(arylidene)-4-piperidone derivatives | Genetic Algorithm-Partial Least Squares (GA-PLS) | Molecular density, topological (X2A), and geometrical indices were critical for predicting cytotoxicity. | brieflands.com |

| Pyrazolo furan-2(5H)-one derivatives | Density Functional Theory (DFT) | Calculated electronic properties (HOMO, LUMO, energy gap) to understand the structure of the most powerful molecules. | nih.gov |

Rational Design Principles for Enhanced Efficacy and Selectivity

The ultimate goal of SAR studies is to establish clear rational design principles that guide the optimization of a lead compound. By understanding how specific structural modifications affect biological activity, medicinal chemists can strategically design new analogues with enhanced efficacy, improved selectivity, and better pharmacological profiles.

A key principle derived from studies on furanones and related heterocycles is the targeted modification of substituent groups to optimize interactions with the biological target. For example, after identifying that halogen substituents on the phenyl ring enhance antifungal activity, a rational approach would involve synthesizing a focused library of compounds with different halogen patterns (e.g., F, Cl, Br) at various positions (ortho, meta, para) to find the optimal arrangement. nih.gov

Another important design strategy involves identifying and modifying structural liabilities. For instance, in the development of PDE5 inhibitors, the lead compound exisulind failed due to hepatotoxicity associated with a carboxylic acid group. mdpi.com Rational design involved replacing this group with other functionalities to create analogues with a reduced toxicity profile while maintaining or enhancing binding affinity to the target enzyme. mdpi.com This highlights the dual objective of rational design: maximizing potency while minimizing off-target effects and toxicity.

Furthermore, conformational considerations are integral to rational design. X-ray crystallography data can reveal the precise conformation a ligand adopts in its binding site, including key hydrogen bonds and hydrophobic interactions. nih.gov This information allows for the design of new molecules that are pre-organized to adopt this "bioactive conformation," potentially increasing binding affinity and efficacy. By combining insights from SAR, stereochemical analysis, and computational modeling, a systematic, rational approach can be employed to evolve the this compound scaffold into highly effective and selective therapeutic agents.

Future Research Perspectives and Methodological Innovations

Exploration of Novel Synthetic Pathways and Catalytic Systems for 3-Anilino-5-phenylfuran-2(5H)-one

The synthesis of furanone derivatives is an active area of research, with a continuous drive towards efficiency, scalability, and novelty. While established methods exist, the future synthesis of this compound can benefit from emerging strategies. One promising approach involves one-pot multi-component reactions, which offer advantages like high atom economy and simplified workup procedures. researchgate.net For instance, the multi-component condensation of an arylidenepyruvic acid, an aromatic amine (aniline), and a phenyl-containing starting material could provide a direct and efficient route to the target molecule. nih.gov

Furthermore, the development and application of novel catalytic systems are critical. Research into heterogeneous catalysts, such as sulfamic acid functionalized Fe3O4 nanoparticles, has shown success in the one-pot synthesis of other 3,4,5-trisubstituted furan-2(5H)-ones and could be adapted for this specific compound. researchgate.net Similarly, the use of organocatalysts like 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) presents a green and effective alternative for promoting the necessary bond formations under mild conditions. jourcc.com The exploration of phosphine-catalyzed ring-opening reactions of functionalized cyclopropenones to form butenolide scaffolds also represents a versatile synthetic strategy that could be tailored for this purpose. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for accelerating drug discovery and understanding molecular behavior, areas ripe for application to this compound. Methodologies such as Density Functional Theory (DFT), molecular docking, and pharmacophore modeling are increasingly integrated into the research pipeline. nih.govresearchgate.net

For this compound, DFT calculations can be employed to predict its geometric and electronic properties, elucidate reaction mechanisms for its synthesis, and correlate its structural features with experimental findings. researchgate.net Molecular docking simulations can be used to predict the binding affinity and orientation of the molecule within the active sites of various biological targets, providing insights into its potential pharmacological effects. nih.gov This predictive capability allows for the rational design of more potent derivatives and helps prioritize experimental testing. Pharmacophore modeling can further identify the essential structural features of the molecule responsible for its biological activity, guiding future structural modifications to enhance efficacy. nih.gov

Identification of New Molecular Targets and Elucidation of Underexplored Mechanisms of Action

The furanone core is associated with a wide spectrum of biological activities, suggesting that its derivatives can interact with multiple molecular targets. benthamscience.comresearchgate.net While the broader class of furanones has been investigated for anticancer, antibacterial, and anti-inflammatory effects researchgate.netontosight.ai, the specific targets of this compound remain largely unexplored. Future research should focus on screening this compound against various cell lines and biological assays to identify its primary mechanisms of action.

Drawing inspiration from related structures, potential targets can be hypothesized. For example, some triazolopyrimidine derivatives with anilino substitutions have been identified as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Given the structural similarity, investigating the effect of this compound on tubulin dynamics is a logical starting point. Similarly, studies on 5-anilino-α-glucofuranose derivatives have demonstrated significant antiproliferative activity against various human tumor cell lines, suggesting that the anilino moiety is crucial for anticancer effects and providing a rationale to explore similar pathways for the target compound. nih.gov The ability of furanones to inhibit quorum sensing in bacteria also presents an important avenue for antimicrobial research. researchgate.net

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact. Future synthetic strategies for this compound should prioritize these principles. The development of one-pot syntheses is inherently greener as it reduces the number of steps, solvent usage, and waste generated from intermediate purification. nih.gov

A key focus will be the use of environmentally benign solvents and catalysts. Protocols using water as a solvent for furanone synthesis have been developed and offer a practical and industrially applicable green alternative. researchgate.net The shift from traditional metal catalysts to reusable, non-toxic organocatalysts, such as phenylammonium triflates, further aligns with green chemistry goals. jourcc.com These approaches not only minimize environmental harm but also often lead to simpler, more efficient, and cost-effective synthetic processes.

Expanding the Scope of Furanone Scaffolds in Interdisciplinary Research

The versatility of the furanone scaffold provides a foundation for its application in diverse scientific fields beyond medicinal chemistry. The unique electronic and structural properties conferred by the anilino and phenyl groups in this compound could be harnessed in materials science and agrochemistry.

In materials science, furanone derivatives have been explored for applications such as improving solar cell efficiency. researchgate.net The specific substitution pattern of this compound may impart useful photophysical or electronic properties, making it a candidate for novel organic materials. In agrochemistry, sulfur-containing furanones have been developed as potent agents against agricultural pathogens. nih.gov This suggests that derivatives of this compound could be investigated for potential use as novel pesticides or fungicides, contributing to food security. The inherent biological activity of the furanone core makes this scaffold a rich platform for creating functional molecules for a wide array of interdisciplinary applications. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-Anilino-5-phenylfuran-2(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halolactonization of 2,3-allenoic acids, as demonstrated in the preparation of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone. Key steps include:

Preparation of 2,3-allenoic acids from acid chlorides using ethyl 2-(triphenylphoranylidene)propionate followed by hydrolysis with NaOH .

Halolactonization using iodine or other halogens to form the furanone core.

Recrystallization with ethyl acetate/methanol for purification (35.5% yield achieved under optimized conditions) .

Alternative methods include arylaminolysis of halogenated furanone intermediates, as seen in derivatives like 4-anilinofuran-2(5H)-one .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

- The title compound’s derivative, 3-(4-bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one, was analyzed at 90 K, revealing a planar furanone ring with dihedral angles between substituents (e.g., 4-bromophenyl and anilino groups at 5.2°) .

- Compare bond lengths (C=O: ~1.21 Å, C–C: ~1.34 Å) and torsion angles to similar compounds like 3-(3,4-dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 220–286 nm) .

- NMR : Confirm substituent positions via - and -NMR chemical shifts (e.g., anilino NH at δ ~8.5 ppm, furanone carbonyl at δ ~170 ppm) .

- UV/Vis : Monitor degradation under stress conditions (e.g., pH, temperature) using λ_max values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in this compound derivatives?

- Methodological Answer :

- Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., 4-bromo) or donating (e.g., 4-methoxy) groups to modulate electronic effects. For instance, 3-(4-bromophenyl) derivatives showed enhanced tyrosyl-tRNA synthetase (TyrRS) inhibition .

- Hybridization : Attach fluoroquinolone moieties to furanone cores to create multi-target antibacterial agents, as seen in MIC values against Staphylococcus aureus (0.5–8 μg/mL) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HeLa for antitumor) and inflammatory markers (e.g., COX-2 inhibition) across studies .

- Mechanistic Profiling : Compare target engagement via enzyme inhibition assays (e.g., TyrRS IC50) versus phenotypic screening .

- Dose-Response Analysis : Test activity across concentrations (e.g., 1–100 μM) to identify biphasic effects .

Q. How can computational modeling guide the design of enantiomerically pure derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.